1-[2-(4-Methyl-3-nitrophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide;bromide
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Overview
Description
1-[2-(4-Methyl-3-nitrophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide;bromide is a complex organic compound with a unique structure that includes a pyridinium ring, a nitrophenyl group, and a carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Methyl-3-nitrophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide;bromide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Alkylation: The addition of an alkyl group to the nitrogen atom of the pyridine ring.
Amidation: The formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Methyl-3-nitrophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide;bromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromide ion can produce various substituted pyridinium compounds.
Scientific Research Applications
1-[2-(4-Methyl-3-nitrophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide;bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methyl-3-nitrophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide;bromide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyridinium ring can also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-Methyl-3-nitrophenyl)-2-oxoethyl]pyridin-1-ium;bromide
- 1-[2-(4-Methyl-3-nitrophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide;chloride
Uniqueness
1-[2-(4-Methyl-3-nitrophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide;bromide is unique due to the presence of both a carboxamide group and a bromide ion, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4.BrH/c1-10-4-5-11(7-13(10)18(21)22)14(19)9-17-6-2-3-12(8-17)15(16)20;/h2-8H,9H2,1H3,(H-,16,20);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDAWPAHFVQSIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C[N+]2=CC=CC(=C2)C(=O)N)[N+](=O)[O-].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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